4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C9H10ClN3O and its molecular weight is 211.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 211.0512396 g/mol and the complexity rating of the compound is 193. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Applications in Drug Development
- The synthesis of pyrrolo[2,3-b]pyridines and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidines from 2-chloro-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile has been explored, demonstrating the versatility of this chemical scaffold. Some synthesized compounds showed potential as antibacterial agents, highlighting the utility of pyrrolopyrimidine derivatives in developing new antimicrobial therapies (Abdel-Mohsen & Geies, 2008).
Structural Analysis and Chemical Properties
- Structural studies on compounds closely related to 4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine, such as 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine, have been conducted. These studies reveal detailed information on molecular geometry, hydrogen bonding, and the crystal packing of these compounds, which are crucial for understanding their chemical behavior and potential interactions in biological systems (Trilleras et al., 2009).
Potential as Antibacterial Agents
- Research on the annellation of triazole and tetrazole systems onto pyrrolo[2,3-d]pyrimidines has yielded novel compounds with potential antibacterial properties. This work underscores the importance of pyrrolopyrimidine derivatives in the search for new antibacterial drugs, which could be relevant to the broader applications of this compound (Dave & Shah, 2002).
Properties
IUPAC Name |
4-chloro-5-(2-methoxyethyl)pyrrolo[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-5-4-13-3-2-7-8(13)9(10)12-6-11-7/h2-3,6H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCWKZMRCKHVFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C(=NC=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90844192 | |
Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919278-16-3 | |
Record name | 4-Chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90844192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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